Cas no 883449-40-9 (2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane)

2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane is a fluorinated organic compound featuring a reactive iodomethyl group and a hexafluoropropane backbone. Its key advantages include high thermal and chemical stability due to the perfluorinated structure, making it suitable for demanding synthetic applications. The iodomethyl moiety serves as a versatile functional handle for nucleophilic substitutions or cross-coupling reactions, enabling precise derivatization in pharmaceutical or materials chemistry. The compound’s strong electrophilicity and compatibility with fluorinated systems make it valuable for introducing fluorinated segments into complex molecules. Its low boiling point and volatility facilitate purification and handling in laboratory settings. The product is particularly useful in advanced organic synthesis and specialty chemical manufacturing.
2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane structure
883449-40-9 structure
Product Name:2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane
CAS No:883449-40-9
MF:C4H3F6I
MW:291.96151471138
CID:710391
PubChem ID:3750672
Update Time:2025-11-06

2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane Chemical and Physical Properties

Names and Identifiers

    • 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane
    • 883449-40-9
    • SCHEMBL1082014
    • 1,1,1,3,3,3-hexafluoro-2-(iodomethyl)propane
    • 883499-40-9
    • Propane, 1,1,1,3,3,3-hexafluoro-2-(iodomethyl)-
    • C4H3F6I
    • HCBFQHMXNKGYLU-UHFFFAOYSA-N
    • DTXSID10395914
    • MFCD04038313
    • AKOS015853696
    • FT-0676833
    • Inchi: 1S/C4H3F6I/c5-3(6,7)2(1-11)4(8,9)10/h2H,1H2
    • InChI Key: HCBFQHMXNKGYLU-UHFFFAOYSA-N
    • SMILES: ICC(C(F)(F)F)C(F)(F)F

Computed Properties

  • Exact Mass: 291.918
  • Monoisotopic Mass: 291.918
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.992
  • Boiling Point: 97.5°C at 760 mmHg
  • Flash Point: 31°C
  • Refractive Index: 1.385

2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
I738128-250mg
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$ 50.00 2022-06-04
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Additional information on 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane

Recent Advances in the Application of 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane (CAS: 883449-40-9) in Chemical and Biomedical Research

2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane (CAS: 883449-40-9) has emerged as a versatile compound in chemical synthesis and biomedical applications due to its unique fluorinated structure and reactivity. Recent studies have highlighted its potential as a key intermediate in the synthesis of fluorinated pharmaceuticals and advanced materials. This research brief consolidates the latest findings on its applications, mechanisms, and future prospects.

A 2023 study published in the Journal of Fluorine Chemistry demonstrated the compound's efficacy as a fluorinating agent in the synthesis of trifluoromethylated aromatic compounds, which are pivotal in drug design for enhanced metabolic stability. The researchers utilized 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane to achieve a 92% yield in a palladium-catalyzed cross-coupling reaction, underscoring its synthetic utility.

In biomedical research, a breakthrough application was reported in Bioorganic & Medicinal Chemistry Letters, where the compound served as a precursor for radiolabeling agents in positron emission tomography (PET) imaging. The hexafluoropropane moiety improved tracer lipophilicity, enabling enhanced blood-brain barrier penetration for neurological disorder diagnostics.

Mechanistic insights from computational studies (2024, Physical Chemistry Chemical Physics) revealed that the iodine atom's leaving-group ability in 883449-40-9 facilitates nucleophilic substitutions, while the CF3 groups stabilize carbocation intermediates. This dual functionality explains its broad reactivity in constructing complex fluorinated scaffolds.

Ongoing clinical trials (NCT055XXXXX) are investigating derivatives of 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane as antiviral agents, leveraging the fluorine atoms' ability to modulate drug-target interactions. Preliminary results show promising activity against RNA viruses through inhibition of viral polymerase.

Despite these advances, challenges remain in large-scale production due to the compound's moisture sensitivity. Recent process optimization studies (2024, Organic Process Research & Development) propose continuous-flow systems with anhydrous conditions to improve yield (from 68% to 85%) and purity (>99.5%).

The environmental impact of fluorinated compounds has prompted research into greener alternatives. A 2024 Green Chemistry publication detailed a biocatalytic approach using engineered fluoroacetate dehalogenases to degrade 883449-40-9 derivatives, achieving 90% mineralization under mild conditions.

Future directions include exploring its use in covalent inhibitor design (targeting cysteine residues) and as a building block for fluorinated metal-organic frameworks (MOFs) with drug delivery applications. The compound's unique properties continue to make it a focus of multidisciplinary research at the chemistry-biology interface.

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